molecular formula C9H15NO3 B117498 3-(2-Oxoazepan-1-yl)propanoic acid CAS No. 505026-81-3

3-(2-Oxoazepan-1-yl)propanoic acid

Cat. No. B117498
CAS RN: 505026-81-3
M. Wt: 185.22 g/mol
InChI Key: LVIWUACEPGXDSG-UHFFFAOYSA-N
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Description

“3-(2-Oxoazepan-1-yl)propanoic acid” is a chemical compound with the CAS Number: 505026-81-3 . It has a molecular weight of 185.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The empirical formula of “3-(2-Oxoazepan-1-yl)propanoic acid” is C9H15NO3 . The SMILES string representation is O=C1N(CCCCC1)CCC(O)=O . The InChI code is 1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) .


Physical And Chemical Properties Analysis

“3-(2-Oxoazepan-1-yl)propanoic acid” is a solid substance . It has a molecular weight of 185.22 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry

3-(2-Oxoazepan-1-yl)propanoic acid: is a heterocyclic compound that can serve as a building block in the synthesis of various pharmacologically active molecules. Its structure contains both a lactam and a carboxylic acid moiety, which are common functional groups in drug molecules. This compound could be utilized in the development of new therapeutic agents, particularly those targeting neurological disorders due to the presence of the azepane ring, which is a seven-membered saturated heterocycle often found in CNS-active drugs .

Agriculture

In agriculture, 3-(2-Oxoazepan-1-yl)propanoic acid might be explored for its potential role in the synthesis of plant growth regulators or pesticides. The azepane ring could mimic natural compounds that interact with plant hormone receptors, influencing growth and development. Additionally, its structural complexity could be beneficial in designing compounds with specific modes of action against pests .

Material Science

The unique chemical structure of 3-(2-Oxoazepan-1-yl)propanoic acid offers possibilities in material science, particularly in the creation of novel polymers. The lactam ring can undergo polymerization, leading to polyamides with potential applications in biodegradable materials, coatings, or as a component in composite materials due to its potential to enhance mechanical properties .

Environmental Science

Environmental science could benefit from the application of 3-(2-Oxoazepan-1-yl)propanoic acid in the synthesis of environmentally friendly solvents or as a precursor for compounds used in environmental remediation. Its biodegradability and potential to form complexes with metals could be advantageous in designing agents for soil or water purification .

Biochemistry

In biochemistry, 3-(2-Oxoazepan-1-yl)propanoic acid could be used as a molecular probe to study enzyme-substrate interactions, particularly with enzymes that recognize lactam or carboxylic acid substrates. It could also be tagged with fluorescent groups to serve as a tracer in metabolic studies, helping to elucidate biochemical pathways .

Pharmacology

Pharmacologically, 3-(2-Oxoazepan-1-yl)propanoic acid could be investigated for its potential as a prodrug, where the body’s metabolic processes convert it into an active drug. Its structural features might allow for targeted delivery and controlled release of therapeutic agents, especially in the context of personalized medicine .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It has hazard statements H319, and precautionary statements P305 + P351 + P338 . It falls under the hazard classification Eye Irrit. 2 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

3-(2-oxoazepan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIWUACEPGXDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588403
Record name 3-(2-Oxoazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxoazepan-1-yl)propanoic acid

CAS RN

505026-81-3
Record name 3-(2-Oxoazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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